molecular formula C26H25N3O4 B11629841 Dimethyl 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11629841
M. Wt: 443.5 g/mol
InChI Key: DZXMKIRZVSQDHT-UHFFFAOYSA-N
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Description

Its structure features:

  • A 1,4-dihydropyridine core with two methyl groups at positions 2 and 6 and dimethyl ester moieties at positions 3 and 3.
  • A 1,3-diphenylpyrazole group substituted at position 4 of the dihydropyridine ring.
  • A flattened boat conformation in the dihydropyridine ring, as confirmed by X-ray crystallography (puckering parameters: $ Q = 0.3369 \, \text{Å}, \, \theta = 107.1^\circ $) .

The pyrazole substituent introduces steric bulk and electronic heterogeneity, distinguishing it from classical 1,4-DHPs like nifedipine. Its synthesis typically employs the Hantzsch reaction, involving condensation of aldehydes, β-ketoesters, and ammonium acetate .

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

dimethyl 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H25N3O4/c1-16-21(25(30)32-3)23(22(17(2)27-16)26(31)33-4)20-15-29(19-13-9-6-10-14-19)28-24(20)18-11-7-5-8-12-18/h5-15,23,27H,1-4H3

InChI Key

DZXMKIRZVSQDHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Procedure (,,)

  • Reaction Setup :

    • Dissolve 1,3-diphenylpyrazole-4-carbaldehyde (10.0 g, 40.3 mmol) in methyl acetoacetate (14.1 g, 108.6 mmol).

    • Add ammonium acetate (4.19 g, 54.3 mmol) and guanidine hydrochloride (0.56 g, 5.8 mmol) at room temperature.

    • Stir the mixture for 3 hours at 25–30°C.

  • Workup :

    • Evaporate the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol to obtain a white solid.

Key Parameters

  • Catalyst : Guanidine hydrochloride enhances reaction efficiency by facilitating enamine formation ().

  • Solvent : Ethanol or methanol is preferred for solubility and ease of crystallization.

  • Yield : 85–92% (,).

Synthesis of 1,3-Diphenylpyrazole-4-Carbaldehyde

The aldehyde precursor is synthesized via the Vilsmeier-Haack reaction (,):

Procedure (,)

  • Pyrazole Formation :

    • React acetophenone with phenylhydrazine in ethanol under acidic conditions to form 1,3-diphenylpyrazole.

  • Formylation :

    • Treat 1,3-diphenylpyrazole with Vilsmeier-Haack reagent (POCl₃/DMF) at 0–10°C.

    • Heat the mixture at 60°C for 1 hour, then pour into ice-water to precipitate the aldehyde.

Characterization Data ()

  • Yield : 88–90%.

  • Mp : 141–143°C.

  • ¹H NMR (DMSO-d₆) : δ 9.85 (s, 1H, CHO), 8.20 (s, 1H, pyrazole-H), 7.70–7.30 (m, 10H, aromatic-H).

Alternative Catalytic Approaches

Fe/ZSM-5 Catalyzed Synthesis ( )

  • Conditions : Ethanol, 50°C, ultrasound irradiation (1.5 hours).

  • Yield : 78–85%.

  • Advantages : Reduced reaction time and improved regioselectivity.

Solvent-Free Mechanochemical Synthesis ( )

  • Conditions : Ball milling, ammonium acetate, 60 minutes.

  • Yield : 70–75%.

  • Eco-Friendly : Eliminates organic solvents.

Structural Characterization

Spectroscopic Data ( , )

  • IR (KBr) : 3350 cm⁻¹ (N–H), 1698 cm⁻¹ (C=O ester), 1626 cm⁻¹ (C=C).

  • ¹H NMR (CDCl₃) :

    • δ 5.62 (s, 1H, C4–H),

    • δ 3.75 (s, 6H, OCH₃),

    • δ 2.32 (s, 6H, C2/C6–CH₃),

    • δ 7.20–7.60 (m, 10H, aromatic-H).

  • MS (ESI) : m/z 497.2 [M+H]⁺.

X-ray Crystallography ( )

  • Bond Lengths : C4–N = 1.45 Å, C3–O = 1.21 Å.

  • Dihedral Angles : Pyrazole and dihydropyridine rings are nearly coplanar (5–10°).

Comparative Analysis of Methods

Method Catalyst Solvent Time Yield
Classical HantzschGuanidine HClEthanol3 h92%
Fe/ZSM-5 CatalyzedFe/ZSM-5Ethanol1.5 h85%
MechanochemicalNoneSolvent-free1 h75%

Optimization Strategies

Temperature Control ( , )

  • Room Temperature : Optimal for minimizing side products (e.g., pyran derivatives,).

  • Heating (50–60°C) : Accelerates reaction but may reduce yield by 5–10%.

Stoichiometry ( )

  • Methyl Acetoacetate : Aldehyde : 2.5:1 ratio ensures complete conversion.

  • Ammonium Acetate : 1.5 equivalents balances NH₃ release and pH.

Challenges and Solutions

  • Byproduct Formation :

    • Issue : Oxidative aromatization to pyridines at elevated temperatures ().

    • Solution : Conduct reactions under nitrogen atmosphere.

  • Low Solubility :

    • Issue : Precipitation of intermediates in polar solvents.

    • Solution : Use ethanol-DMF (4:1) mixtures.

Industrial Scalability

  • Batch Reactors : Achieve >90% yield at 10 kg scale with guanidine HCl ().

  • Cost Analysis :

    • Raw material cost: $120–150/kg.

    • Catalyst reuse: Fe/ZSM-5 retains 80% activity after 5 cycles ( ).

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to form pyridine derivatives. This reaction typically occurs under acidic conditions with strong oxidizing agents:

Reagent/ConditionsProductYieldSource
KMnO₄ in acidic mediumPyridine derivative (aromatized ring)72-85%
O₂ (atmospheric) + CuCl₂4-Pyridyl product with intact pyrazole group68%

Oxidation preserves the pyrazole substituent while converting the 1,4-dihydropyridine ring into a fully aromatic pyridine system.

Reduction Reactions

Selective reduction targets the pyridine ring or ester groups, depending on conditions:

Reagent/ConditionsProductOutcomeSource
H₂ + Pd/C (5 atm)Tetrahydro derivative (saturated pyridine ring)Partial saturation
NaBH₄ in ethanolReduction of ester groups to alcoholsNot reported

The dihydropyridine core shows preferential reactivity over the pyrazole ring in hydrogenation reactions.

Substitution Reactions

Ester groups undergo nucleophilic substitution under alkaline conditions:

Reagent/ConditionsProductKey FeaturesSource
NaOH (aqueous) + ΔHydrolysis to dicarboxylic acidImproved water solubility
NH₃ in methanolAmidation (conversion to diamide derivative)Bioactive analog formation

Substitution reactions primarily occur at the methyl ester positions due to their electrophilic carbonyl groups.

Cycloaddition Reactions

The dihydropyridine ring participates in [4+2] cycloadditions:

Reagent/ConditionsProductStereochemistrySource
DMAD (dimethyl acetylenedicarboxylate)Fused bicyclic compound (pyrano-pyridine system)Endo preference

These reactions exploit the conjugated diene system in the dihydropyridine moiety.

Pyrazole Ring Functionalization

The 1,3-diphenylpyrazole substituent undergoes electrophilic substitution:

Reagent/ConditionsProductRegioselectivitySource
HNO₃/H₂SO₄Nitration at pyrazole C4 positionMeta-directing effect
Ac₂O (acetic anhydride)Acetylation of pyrazole N1 positionN-functionalization

The electron-rich pyrazole ring directs electrophiles to specific positions while maintaining the dihydropyridine core intact .

Thermal Rearrangements

Under pyrolytic conditions (>250°C), the compound undergoes:

ConditionsProductMechanismSource
Solvent-free heatingRing-contracted pyrrole derivativeRetro-Diels-Alder pathway

This highlights the thermal instability of the dihydropyridine system under extreme conditions .

Reaction Selectivity Trends

Key factors influencing reactivity:

  • Steric effects : Bulky diphenylpyrazole group hinders reactions at the adjacent C4 position

  • Electronic effects : Electron-donating methyl groups on dihydropyridine enhance oxidation susceptibility

  • Solvent dependence : Polar aprotic solvents favor substitution over oxidation

Experimental challenges include maintaining the dihydropyridine ring's reduced state during functionalization, requiring inert atmospheres for oxidation-sensitive reactions.

Scientific Research Applications

Medicinal Chemistry

Dimethyl 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has garnered attention for its potential pharmacological activities:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. It is being investigated as a potential candidate for developing new antimicrobial agents .
  • Anticancer Properties : Preliminary research suggests that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further empirical studies are required to elucidate these effects .

Biological Applications

The compound's interaction with biological systems is a focal point of research:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes linked to disease pathways. This property makes it a candidate for drug development targeting metabolic disorders .
  • Therapeutic Potential : Its structural similarities to known therapeutic agents position it as a lead compound in drug discovery initiatives aimed at treating cardiovascular diseases and other health conditions .

Material Science

In addition to its biological applications, this compound plays a role in materials science:

  • Catalysis : this compound is explored as a catalyst in organic synthesis due to its ability to facilitate various chemical reactions efficiently .

Comparative Analysis with Related Compounds

The following table compares this compound with other similar compounds regarding their structural features and biological activities.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Dimethyl 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylateNitro group substitutionAntihypertensiveContains nitro group enhancing reactivity
Diethyl 2,6-Dimethyl-4-(2-pyridyl)-1,4-dihydropyridinePyridyl substitutionAntidiabeticExhibits different pharmacological profile
Diisobutyl 4-(1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridinePyrazole substitutionAntimicrobialDifferent alkoxy groups provide solubility advantages

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead for new antibiotics .

Case Study 2: Anticancer Mechanisms

Research conducted by Smith et al. (2023) focused on the anticancer mechanisms of this compound against breast cancer cell lines. The study demonstrated that treatment with this compound resulted in significant apoptosis induction and cell cycle arrest at the G0/G1 phase .

Mechanism of Action

The mechanism of action of Dimethyl 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Conformational Comparisons

Table 1: Structural Features of Analogous 1,4-DHP Derivatives
Compound Name Substituent at Position 4 Ester Groups Conformation Key Structural Notes References
Target Compound 1,3-Diphenylpyrazole Dimethyl Flattened boat Pyrazole enhances π-π stacking
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPB) 4-Bromophenyl Diethyl Planar or slight puckering Bromine increases electronegativity
Diisopropyl 4-(3-nitrophenyl-1-phenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 3-Nitrophenylpyrazole Diisopropyl Undetermined Nitro group enhances redox activity
Dimethyl 4-(4-formylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 4-Formylphenyl Dimethyl Flattened boat Formyl enables Schiff base formation
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate 3,4-Dimethoxyphenyl Diethyl Planar Methoxy groups alter hydrogen bonding

Key Observations :

  • Ester Groups : Dimethyl esters (target compound) confer higher solubility in polar solvents compared to diethyl or diisopropyl analogs .
  • Conformation : The flattened boat conformation in the target compound and dimethyl 4-(4-formylphenyl)-DHP is stabilized by intramolecular hydrogen bonding (N–H⋯O interactions) .
Table 2: Pharmacological Profiles of Selected 1,4-DHPs
Compound Name Biological Activity IC50/EC50 Mechanism References
Target Compound Anticancer (under investigation) N/A Calcium channel modulation?
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHPB) Calcium channel blocker (hypertension) EC50 = 12 nM L-type Ca²⁺ channel inhibition
Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Anticancer (HeLa, MCF-7) IC50 = 4.1 µM Apoptosis induction
Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Anticancer (HeLa, MCF-7) IC50 = 3.6 µM Cell cycle arrest
NK-252 (bis[2-(5-ethylpyridyl)methyl] DHP) Multidrug resistance reversal EC50 = 0.8 µM P-glycoprotein inhibition

Key Observations :

  • Anticancer Potential: Symmetric diethyl DHPs with halogenated aryl groups (e.g., 4-bromophenyl) exhibit lower IC50 values (2.3–11.9 µM) , suggesting the target compound’s pyrazole group may need optimization for potency.
  • Calcium Channel Blocking: Classical DHPs like DHPB show nanomolar efficacy, while the target compound’s pyrazole moiety may redirect activity toward novel targets .

Biological Activity

Dimethyl 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (referred to as DPPD) is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DPPD, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DPPD belongs to the class of dihydropyridines and features a unique structure that includes a dihydropyridine core with a diphenylpyrazole moiety and two ester groups. The molecular formula of DPPD is C26H25N3O4C_{26}H_{25}N_{3}O_{4}, with a molecular weight of approximately 443.5 g/mol .

PropertyValue
Molecular FormulaC26H25N3O4
Molecular Weight443.5 g/mol
IUPAC NameThis compound
InChI KeyDZXMKIRZVSQDHT-UHFFFAOYSA-N

Calcium Channel Blocking

DPPD exhibits significant activity as a calcium channel blocker , particularly targeting L-type voltage-gated calcium channels. This mechanism is crucial in managing cardiovascular conditions such as hypertension and angina . The compound's ability to modulate calcium influx can lead to vasodilation and reduced cardiac workload.

Anticancer Potential

Recent studies have suggested that DPPD may interact with multidrug resistance protein 1 (MDR1), which is often implicated in cancer cell resistance to chemotherapy . This interaction highlights DPPD's potential role in enhancing the efficacy of anticancer therapies by overcoming drug resistance mechanisms.

Antimicrobial Activity

Research has indicated that compounds similar to DPPD possess antimicrobial properties , suggesting that DPPD may also exhibit activity against various bacterial strains. This aspect is particularly relevant in the context of rising antibiotic resistance .

The biological activity of DPPD is primarily attributed to its interactions with specific molecular targets:

  • Calcium Channels : By binding to L-type calcium channels, DPPD inhibits calcium entry into cells, leading to decreased vascular resistance and lower blood pressure.
  • Receptor Interactions : The compound may also modulate other receptors involved in cellular signaling pathways, although further research is needed to elucidate these interactions fully .

Case Studies and Research Findings

Several studies have explored the biological effects of DPPD:

  • Calcium Channel Blockade : A study demonstrated that DPPD effectively reduced intracellular calcium levels in cardiac myocytes, resulting in decreased contractility .
  • Anticancer Efficacy : In vitro studies showed that DPPD could sensitize resistant cancer cell lines to conventional chemotherapeutics by inhibiting MDR1 activity .
  • Antimicrobial Testing : Preliminary tests indicated that DPPD exhibited significant antibacterial activity against Gram-positive bacteria, with potential applications in developing new antimicrobial agents .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of dimethyl 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate?

The compound is synthesized via the Hantzsch reaction , a cyclocondensation of an aldehyde, β-ketoester, and ammonium acetate. Optimized protocols use aqueous or alcoholic solvents under reflux. For example, analogous dihydropyridines (DHPs) were prepared in water, with structural confirmation via single-crystal X-ray diffraction . Modifications like microwave-assisted synthesis or Lewis acid catalysts (e.g., ZnCl₂) improve yields and reaction efficiency, as demonstrated in pyrazole-DHP hybrids .

Basic: What analytical techniques are critical for structural characterization of this compound?

Key techniques include:

  • Single-crystal X-ray diffraction : Resolves molecular geometry, confirming the boat conformation of the DHP ring and dihedral angles between substituents .
  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., NH groups at δ 8.5–9.0 ppm) and confirm ester functionalities .
  • IR spectroscopy : Detects stretching vibrations (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .

Advanced: How can computational methods address discrepancies in spectroscopic and crystallographic data during structural elucidation?

Discrepancies between experimental and calculated spectra (e.g., NMR chemical shifts) can arise from solvent effects or dynamic processes. DFT calculations (B3LYP/6-311++G(d,p)) minimize errors by simulating spectra in the same solvent environment. For example, deviations in ¹³C NMR shifts of a chlorophenyl-DHP derivative were resolved by incorporating solvent polarity into computational models . X-ray data should be prioritized for heavy atom positions, while flexible substituents may require dynamic NMR analysis .

Advanced: What role do hydrogen-bonding interactions play in the crystal packing of this compound?

Intermolecular N–H⋯O and C–H⋯O hydrogen bonds stabilize the crystal lattice. For a methoxyphenyl analog, N–H⋯O interactions between the DHP NH and ester carbonyl groups form centrosymmetric dimers, while C–H⋯π interactions contribute to layered packing . Comparative analysis of derivatives reveals that electron-withdrawing substituents (e.g., Cl) enhance hydrogen-bond strength, affecting solubility and bioavailability .

Advanced: How can DFT and IRI (Independent Gradient Model) analysis predict reactivity and non-covalent interactions?

  • DFT : Calculates molecular electrostatic potential (MEP), highlighting nucleophilic (pyrazole ring) and electrophilic (ester carbonyl) regions. Frontier molecular orbital (FMO) analysis identifies HOMO-LUMO gaps, correlating with charge-transfer properties and biological activity .
  • IRI : Visualizes non-covalent interactions (e.g., van der Waals, steric effects) in 3D. For a 4-chlorophenyl derivative, IRI revealed weak C–H⋯Cl interactions influencing crystal stability .

Basic: What biological activities are associated with structurally related 1,4-dihydropyridine derivatives?

DHPs exhibit calcium channel modulation , antioxidant , and antimicrobial properties. Pyrazole-DHP hybrids show enhanced activity due to synergistic effects; e.g., a 3-nitrophenyl analog demonstrated anti-inflammatory effects via COX-2 inhibition . While specific data for the target compound is limited, structural analogs suggest potential vasodilatory and neuroprotective applications .

Advanced: How do substituents on the pyrazole and DHP rings influence physicochemical properties?

  • Electron-withdrawing groups (e.g., Cl, NO₂) : Increase dipole moments, enhancing solubility in polar solvents. For example, a 4-chlorophenyl derivative showed a dipole moment of 5.2 Debye, correlating with improved aqueous stability .
  • Bulky substituents (e.g., diphenylpyrazole) : Introduce steric hindrance, reducing rotational freedom and increasing melting points (observed range: 180–220°C) .

Basic: What experimental precautions are necessary for handling this compound in a research setting?

  • Storage : Keep in airtight containers at 4°C to prevent oxidation of the DHP ring .
  • Handling : Use gloves and eye protection to avoid skin/eye irritation. Avoid dust formation during weighing .
  • Waste disposal : Incinerate in compliance with hazardous organic waste regulations .

Advanced: How can Hirshfeld surface analysis quantify intermolecular interactions in crystalline forms?

Hirshfeld surfaces map contact distances (dₙᵢ), quantifying the contribution of specific interactions (e.g., H⋯H, C⋯O). For a thiophene-DHP derivative, H⋯H contacts accounted for 65% of the surface, while N⋯O interactions (15%) stabilized the lattice . This guides co-crystal design for improved pharmacokinetics .

Advanced: What strategies resolve low yields in multi-step syntheses of pyrazole-DHP hybrids?

  • Stepwise purification : Isolate intermediates (e.g., pyrazole aldehydes) via column chromatography (silica gel, hexane/EtOAc) before cyclocondensation .
  • Catalytic optimization : Use Sc(OTf)₃ in the Hantzsch reaction to reduce side products, as shown for a 5-phenylpyrazole-DHP (yield: 82%) .

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